![molecular formula C15H20Cl2N2O3 B5678153 2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide](/img/structure/B5678153.png)
2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the strategic incorporation of functional groups to achieve desired molecular frameworks. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, as described by Costello et al. (1991), involves starting from chiral amino acids and introducing various alkyl and aryl substituents to achieve compounds capable of adopting specific conformations similar to known agonists, indicating a complex and tailored synthetic approach (Costello, James, Shaw, Slater, & Stutchbury, 1991).
Molecular Structure Analysis
The molecular structure is crucial in determining the reactivity and interaction of the compound. For instance, the structure of similar compounds has been analyzed through crystallography and spectroscopic methods, providing insights into the conformation and electronic environment of the molecules (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups and molecular structure. The study by Pailloux et al. (2007) on 2-(pyridin-2-yl)-N,N-diphenylacetamides highlights the diverse products formed during oxidation, indicating the compound's versatile reactivity and the potential for various chemical transformations (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior under different conditions. The crystallization and characterization of similar compounds provide valuable data on their physical attributes and stability (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, & Shen, Jian, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are fundamental for predicting the compound's behavior in various environments. Quantum chemical calculations, as discussed by Choudhary et al. (2014), provide insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of similar compounds, aiding in the understanding of their chemical properties and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-21-14-8-19(2)7-12(14)18-15(20)9-22-13-5-4-10(16)6-11(13)17/h4-6,12,14H,3,7-9H2,1-2H3,(H,18,20)/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFSNPVDFVCLES-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide |
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